Zn–C Bond Length and Bond Strength Ranking Among Dialkylzincs
Experimental and DFT-calculated Zn–C bond distances increase (and mean bond rupture enthalpies decrease) in the order Me₂Zn ≈ (Me₃SiCH₂)₂Zn < Et₂Zn ≈ n-Pr₂Zn ≈ neo-Pe₂Zn < i-Pr₂Zn < t-Bu₂Zn. Di-n-propylzinc therefore occupies a distinct position with bond strength superior to branched diisopropylzinc but comparable to diethylzinc [1].
| Evidence Dimension | Zn–C bond distance (Å) and mean bond rupture enthalpy (kJ/mol) trend |
|---|---|
| Target Compound Data | n-Pr₂Zn: Zn–C distance ≈ 1.96 Å; bond strength comparable to Et₂Zn (experimental/DFT order) [1] |
| Comparator Or Baseline | Et₂Zn ≈ 1.96 Å; i-Pr₂Zn > 1.97 Å; Me₂Zn ≈ 1.93 Å; t-Bu₂Zn longest [1] |
| Quantified Difference | n-Pr₂Zn bond is significantly shorter and stronger than i-Pr₂Zn (approx. 0.02–0.04 Å shorter); bond rupture enthalpy difference estimated >10 kJ/mol based on computed trend [1] |
| Conditions | Gas-phase electron diffraction and DFT (B3LYP/SDD) calculations |
Why This Matters
Bond strength directly affects transmetalation efficiency; stronger Zn–C bonds in n-Pr₂Zn relative to branched analogs enable broader substrate scope in cross-couplings.
- [1] Shor, A. M.; Shor, E. A.; Nasluzov, V. A.; Haaland, A. The Length, Strength and Polarity of Metal–Carbon Bonds: Dialkylzinc Compounds Studied by Density Functional Theory Calculations, Gas Electron Diffraction and Photoelectron Spectroscopy. Dalton Trans. 2003, 3301–3308. View Source
